2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride
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Overview
Description
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a bicyclic amine derivative, characterized by its unique oxabicyclo structure, which includes an oxygen atom in the bicyclic ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves the reaction of a suitable bicyclic precursor with an amine source under controlled conditions. One common method involves the use of 7-oxabicyclo[2.2.1]heptane derivatives, which are reacted with amine reagents in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and epoxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: Similar structure with a methyl group substitution.
7-Oxabicyclo[4.1.0]heptan-2-one: Another oxabicyclic compound with different functional groups.
Uniqueness
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is unique due to its specific amine substitution and hydrochloride salt form, which confer distinct chemical and physical properties. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)8-4-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIHVRYBBQUMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1OC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-53-8 |
Source
|
Record name | 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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